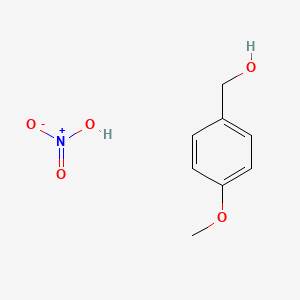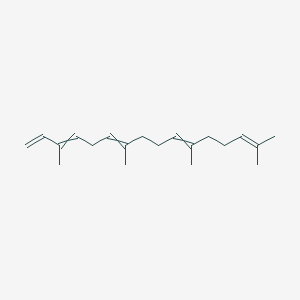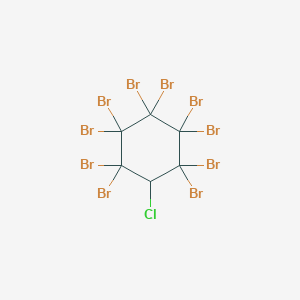
1,1,2,2,3,3,4,4,5,5-Decabromo-6-chlorocyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2,3,3,4,4,5,5-Decabromo-6-chlorocyclohexane is a highly brominated organic compound It is a derivative of cyclohexane, where ten hydrogen atoms are replaced by bromine atoms and one hydrogen atom is replaced by a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,5,5-Decabromo-6-chlorocyclohexane typically involves the bromination of cyclohexane derivatives. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually conducted under controlled conditions to ensure the selective bromination of the desired positions on the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from cyclohexane. The initial bromination step is followed by further bromination and chlorination steps to achieve the desired substitution pattern. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2,3,3,4,4,5,5-Decabromo-6-chlorocyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: It can be oxidized to form cyclohexane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated cyclohexane derivatives, while reduction reactions can produce partially brominated cyclohexanes.
Aplicaciones Científicas De Investigación
1,1,2,2,3,3,4,4,5,5-Decabromo-6-chlorocyclohexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other brominated compounds.
Biology: The compound can be used in studies related to the effects of brominated compounds on biological systems.
Medicine: Research is being conducted to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1,1,2,2,3,3,4,4,5,5-Decabromo-6-chlorocyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2,3,3,4,4,5,5-Decabromocyclohexane: Similar structure but lacks the chlorine atom.
1,1,2,2,3,3,4,4,5,5-Decachlorocyclohexane: Similar structure but all bromine atoms are replaced by chlorine atoms.
1,1,2,2,3,3,4,4,5,5-Decafluorocyclohexane: Similar structure but all bromine atoms are replaced by fluorine atoms.
Uniqueness
1,1,2,2,3,3,4,4,5,5-Decabromo-6-chlorocyclohexane is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties
Propiedades
Número CAS |
82000-88-2 |
|---|---|
Fórmula molecular |
C6HBr10Cl |
Peso molecular |
907.6 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4,5,5-decabromo-6-chlorocyclohexane |
InChI |
InChI=1S/C6HBr10Cl/c7-2(8)1(17)3(9,10)5(13,14)6(15,16)4(2,11)12/h1H |
Clave InChI |
CQIXRUXSJAKXTI-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C(C(C(C1(Br)Br)(Br)Br)(Br)Br)(Br)Br)(Br)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Butyl-N-({[(naphthalen-1-yl)methyl]sulfanyl}methyl)butan-1-amine](/img/structure/B14432151.png)
![1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14432155.png)

![4,4'-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde](/img/structure/B14432167.png)


![12-[(Oxan-2-yl)oxy]octadecanoic acid](/img/structure/B14432185.png)
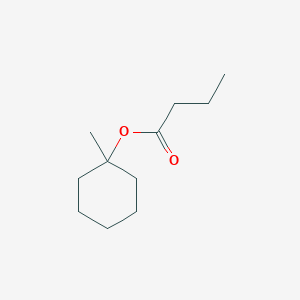

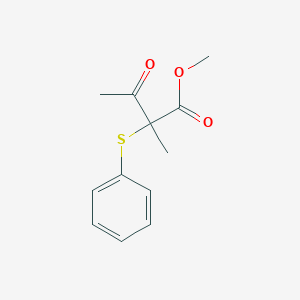
![4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one](/img/structure/B14432213.png)

